molecular formula C18H17N5O3 B2919184 (Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide CAS No. 1207061-51-5

(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Cat. No.: B2919184
CAS No.: 1207061-51-5
M. Wt: 351.366
InChI Key: YEZYDTPJHBNAMG-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Enaminones and their derivatives, including those incorporating furan and pyrimidine nuclei, serve as versatile precursors for the synthesis of a wide range of novel azines, azolotriazines, and polyheterocyclic systems. These compounds are synthesized through various reactions, including coupling with aromatic diazonium chloride, acetonitrile derivatives, and aminopyrimidin-4(1H)-ones, leading to the formation of complex heterocyclic frameworks with potential biological activities (Sanad & Mekky, 2018).

Biological Evaluation

Some of these heterocyclic compounds, particularly those derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, have been evaluated for their antimicrobial activities. A study on the structure-activity relationship revealed that specific substituents, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety, play a significant role in enhancing antimicrobial properties (Sirakanyan et al., 2021).

Anticonvulsant and Psychotropic Properties

Compounds synthesized from related structures have demonstrated significant anticonvulsant activity, outperforming commercial drugs in some cases. The synthesis of new condensed furo[2,3-b]pyridines and their derivatives, such as pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines, showed promising results in this regard (Sirakanyan et al., 2016).

Synthetic Applications and Antimicrobial Activities

The application of enaminones for synthesizing substituted pyrazoles has been explored, with some compounds exhibiting antitumor and antimicrobial activities. This highlights the potential of such heterocyclic compounds in developing new therapeutic agents (Riyadh, 2011).

Properties

IUPAC Name

(Z)-N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-2-5-16(24)20-15-10-13(14-8-4-9-26-14)22-23(15)18-19-12-7-3-6-11(12)17(25)21-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,20,24)(H,19,21,25)/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYDTPJHBNAMG-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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